molecular formula C14H18N2O4S B5756617 N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B5756617
M. Wt: 310.37 g/mol
InChI Key: ODNRIJQFFUCBTI-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tert-butyl group attached to a benzenesulfonamide moiety, which is further linked to a 2,5-dioxopyrrolidin-1-yl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to yield the final product . The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and temperatures around 25°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, piperidine, and other nucleophiles. Reaction conditions often involve moderate temperatures and the use of solvents like DMF .

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides and pyrrolidinyl derivatives, which can have diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its tert-butyl group, which imparts increased steric hindrance and potentially enhances its stability and biological activity compared to similar compounds. This structural feature may also influence its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-14(2,3)15-21(19,20)11-6-4-10(5-7-11)16-12(17)8-9-13(16)18/h4-7,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNRIJQFFUCBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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